molecular formula C8H7BrF2O B2687940 1-(Bromomethyl)-3,4-difluoro-2-methoxybenzene CAS No. 1804416-43-0

1-(Bromomethyl)-3,4-difluoro-2-methoxybenzene

Cat. No. B2687940
CAS RN: 1804416-43-0
M. Wt: 237.044
InChI Key: VXTZWULQMAYZQZ-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its common uses and role in scientific research .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Photovoltaic Performance Enhancement

The addition of functional groups to derivatives similar to 1-(Bromomethyl)-3,4-difluoro-2-methoxybenzene has been explored for enhancing the photovoltaic performance in polymer solar cells. For instance, a study by Jin et al. (2016) discusses the synthesis and evaluation of a derivative used as an electron acceptor in polymer solar cells, showcasing an improvement in power conversion efficiency, open circuit voltage, and short-circuit current compared to conventional materials (Jin et al., 2016).

Synthesis of Hyperbranched Polymers

The potential of similar bromomethyl compounds in synthesizing hyperbranched polymers has been documented. Uhrich et al. (1992) described the self-condensation of a related compound to yield polymers with significant molecular weights, emphasizing their utility in creating materials with unique properties (Uhrich et al., 1992).

Sterically Protected Phosphorus Compounds

Yoshifuji et al. (1993) utilized a sterically hindered bromobenzene compound to stabilize low-coordinate phosphorus compounds, highlighting the importance of such materials in the development of novel chemical entities with potential applications in catalysis and material science (Yoshifuji et al., 1993).

Coordination Chemistry and Metal Ion Complexes

Research by Plenio et al. (1997) explores the coordination chemistry of fluorocarbons, using derivatives of this compound to form novel fluorocryptands. These studies demonstrate the ability of such compounds to complex with group I and II metal ions, leading to significant shifts in NMR resonances, which could have implications for sensing and separation technologies (Plenio et al., 1997).

Liquid-phase Oxidation and Functionalization

Okada and Kamiya (1981) investigated the liquid-phase oxidation of methylbenzenes using a cobalt-copper-bromide system, yielding various oxidation products with high selectivity. Such research underscores the utility of bromomethylated compounds in synthetic chemistry, particularly in the selective functionalization of aromatic compounds (Okada & Kamiya, 1981).

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes its toxicity, flammability, and environmental impact .

Future Directions

This involves predicting how the compound could be used in future research or applications .

properties

IUPAC Name

1-(bromomethyl)-3,4-difluoro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-8-5(4-9)2-3-6(10)7(8)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTZWULQMAYZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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